molecular formula C18H19N5O B1666539 Acji-99C CAS No. 1135195-64-0

Acji-99C

Cat. No. B1666539
M. Wt: 321.4 g/mol
InChI Key: MAVSQZRQGSMPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACJI-99C is a cell-permeable irreversible inhibitor of Cdc48/p97.

Scientific Research Applications

Thiol-Reactive Inhibitors and Anti-Cancer Therapeutics

Acji-99C, identified as a small molecule inhibitor of Cdc48/p97 AAA ATPase, has shown potential as an anti-cancer therapeutic. It exhibits an IC50 ~0.6 μM for wild type murine p97, indicating its effectiveness in inhibiting the ATPase activity of p97. This inhibition leads to the accumulation of poly-ubiquitinated proteins in cancer cells, mimicking the effect of p97 depletion and showcasing its anti-proliferation activity towards cancer cell lines. This suggests Acji-99C's potential role in cancer treatment by targeting the Cdc48/p97 ATPase (Chou, Jones, Stoltz, & Deshaies, 2008).

Diagnostic Imaging Using Radiometals

Acji-99C appears to be related to radiometal-labeled agents, although the specific connection to Acji-99C is not directly mentioned in the literature. These agents, including technetium-99m complexes, are used in gamma scintigraphy and positron emission tomography (PET) for diagnostic imaging. The development of various radiometal-labeled agents, including Acji-99C, could play a significant role in advancing diagnostic imaging and nuclear medicine (Anderson & Welch, 1999).

Research Reactors and Radioisotope Production

The research on Acji-99C might be linked to the production of radioisotopes like 99Mo, used in nuclear medicine. Studies have focused on the development of new research reactors and technologies for 99Mo production, which is crucial for generating 99mTc, a daughter isotope widely used in diagnostic procedures. The advancements in this area, possibly including Acji-99C, are significant for maintaining the stability of radioisotope supply for medical applications (Lee et al., 2020).

properties

CAS RN

1135195-64-0

Product Name

Acji-99C

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-(1-tert-butyl-3-phenylpyrazolo[3,4-d]pyrimidin-4-yl)prop-2-enamide

InChI

InChI=1S/C18H19N5O/c1-5-13(24)21-16-14-15(12-9-7-6-8-10-12)22-23(18(2,3)4)17(14)20-11-19-16/h5-11H,1H2,2-4H3,(H,19,20,21,24)

InChI Key

MAVSQZRQGSMPPT-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)NC(=O)C=C

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)NC(=O)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACJI-99C;  ACJI 99C;  ACJI99C;  ACJI-99C;  ACJI 99 C;  ACJI-99-C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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